molecular formula C18H38S<br>CH3-(CH2)17-SH<br>C18H38S B147371 1-Octadecanethiol CAS No. 2885-00-9

1-Octadecanethiol

Cat. No.: B147371
CAS No.: 2885-00-9
M. Wt: 286.6 g/mol
InChI Key: QJAOYSPHSNGHNC-UHFFFAOYSA-N
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Description

C18H38S . It is a long-chain alkanethiol characterized by an 18-carbon alkyl chain terminated with a thiol group (-SH). This compound is known for its hydrophobic properties and is commonly used in the formation of self-assembled monolayers on metal surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanethiol can be synthesized through several methods, including:

    Reduction of Octadecanesulfonyl Chloride: This method involves the reduction of octadecanesulfonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4) to yield this compound.

    Thiolation of Octadecane: Another method involves the direct thiolation of octadecane using hydrogen sulfide (H2S) in the presence of a catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the thiolation of octadecane using hydrogen sulfide under controlled conditions. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion and high yield .

Chemical Reactions Analysis

1-Octadecanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: The thiol group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkoxides

Major Products Formed:

  • Disulfides (R-S-S-R)
  • Alkanes (R-H)
  • Substituted thiols (R-X)

Comparison with Similar Compounds

  • 1-Dodecanethiol
  • 1-Hexadecanethiol
  • 1-Octanethiol

Biological Activity

1-Octadecanethiol (ODT), a long-chain aliphatic thiol, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of ODT, including its applications in corrosion protection, self-assembled monolayers (SAMs), and interactions with biological systems.

This compound is an aliphatic compound with the formula C18_{18}H38_{38}S. It consists of an 18-carbon chain terminated by a thiol (-SH) group, which contributes to its hydrophobic characteristics and ability to form self-assembled monolayers on various substrates. The structure of ODT allows for significant interactions with both organic and inorganic materials, making it versatile for numerous applications.

Biological Activity and Applications

1. Corrosion Inhibition

ODT has been studied for its effectiveness as a corrosion inhibitor. Research indicates that ODT can form self-assembled monolayers on metal surfaces, such as leaded brass, significantly reducing corrosion rates in acidic environments.

  • Study Findings : In a study examining the efficacy of ODT SAMs on leaded brass in 0.1 mol/L HClO4_4, it was found that the open circuit potential (EOCP_{OCP}) of uncoated brass exhibited a notable anodic potential jump due to zinc dissolution. However, the presence of ODT SAMs inhibited this process, demonstrating their protective capability against corrosion .

2. Self-Assembled Monolayers (SAMs)

The formation of SAMs using ODT has been extensively researched for applications in biosensing and surface modification. These monolayers enhance surface properties such as hydrophobicity and biocompatibility.

  • Case Study : An atom probe tomography study revealed that ODT forms stable SAMs on platinum surfaces, which can be utilized in various electrochemical applications . The stability and uniformity of these monolayers are crucial for their effectiveness in sensing applications.

3. Biological Interactions

The biological activity of ODT extends to its interactions with cellular systems. Studies have shown that thiols like ODT can undergo oxidation to form disulfides, which are significant in biological redox processes.

  • Research Findings : A study investigated the oxidation kinetics of ODT to dioctadecyl disulfide under varying surface pressures. The results indicated that the oxidation reaction is influenced by the state of the monolayer, providing insights into how thiols may behave in biological systems .

The mechanisms by which ODT exerts its biological effects can be summarized as follows:

  • Hydrophobic Coating : The hydrophobic nature of ODT allows it to create barriers on surfaces, which can influence cell adhesion and protein adsorption.
  • Redox Activity : The ability of thiols to undergo oxidation-reduction reactions plays a critical role in cellular signaling and protection against oxidative stress.
  • Electrochemical Properties : The electrochemical behavior of ODT-modified electrodes enhances their performance in catalytic reactions, such as ethylene production from CO2_2 reduction .

Summary Table of Biological Activities

Activity Description Reference
Corrosion InhibitionForms protective SAMs on metals, reducing corrosion rates in acidic solutions
Self-Assembled MonolayersEnhances surface properties for biosensing applications
Redox ReactionsUndergoes oxidation to participate in biological redox systems
Electrochemical ApplicationsImproves catalytic performance in CO2_2 reduction reactions

Properties

IUPAC Name

octadecane-1-thiol
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InChI

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

QJAOYSPHSNGHNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCS
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Molecular Formula

CH3(CH2)17SH, Array, C18H38S
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DSSTOX Substance ID

DTXSID0062686
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Molecular Weight

286.6 g/mol
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Physical Description

1-octadecanethiol appears as white powder with an extremely unpleasant smell. May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant., Greasy, white semi-solid with a disagreeable, offensive odor; [CHEMINFO], OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Solid or liquid (above 77 °F).
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Flash Point

185 °C, 185 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.85, 0.85
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CAS No.

2885-00-9, 17322-94-0
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Melting Point

77 °F (NIOSH, 2023), 24-31 °C, 77 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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